2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

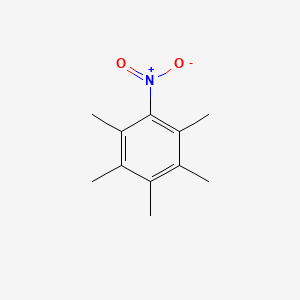

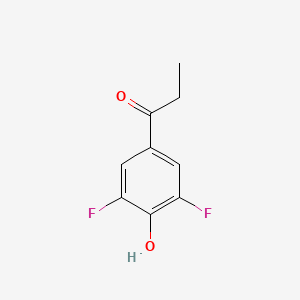

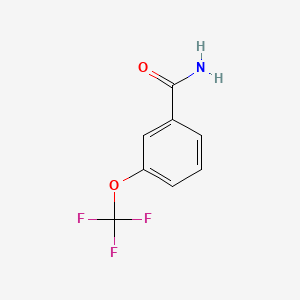

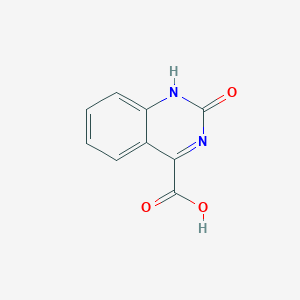

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid is a chemical compound with the empirical formula C10H7NO3 . It is a solid substance and its molecular weight is 189.17 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringOC(=O)C1=CC(=O)Nc2ccccc12 . The InChI key for this compound is MFSHNFBQNVGXJX-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 189.17 .Applications De Recherche Scientifique

Synthesis of Derivatives and Potential Applications :

- A study by (Hayani et al., 2021) synthesized 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives, exploring their potential applications in various domains including anticorrosion and inhibition of protein database inhibitors.

- (Gaber et al., 2021) focused on producing new derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and evaluated their anticancer effects against the breast cancer MCF-7 cell line.

- Another research by (Hayani et al., 2020) developed novel alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates and studied their molecular structures, suggesting potential biological applications.

Chemical Transformations and Properties :

- (Ukrainets et al., 2007) described the chemical transformation of a related compound, indicating the versatility of these molecules in chemical reactions.

- The study by (Ukrainets et al., 2011) synthesized analogs to explore the relationship between structure and analgesic activity, highlighting the medicinal chemistry potential of these compounds.

Biological Activities and Potential Therapeutic Uses :

- Research by (Ukrainets et al., 2011) prepared benzimidazol-2-ylamides of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, exploring their antithyroid and antituberculosis activities.

Safety and Hazards

Mécanisme D'action

Mode of Action

It is hypothesized that the compound may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways . .

Action Environment

The action of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid may be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and overall action.

Analyse Biochimique

Biochemical Properties

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with quinoline-4-carboxylate 2-oxidoreductase, an enzyme that catalyzes the oxidation of quinoline-4-carboxylate . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and either inhibit or activate their activity. For instance, it has been shown to inhibit the activity of certain cholinesterases, which are enzymes involved in the hydrolysis of acetylcholine . This inhibition can lead to changes in neurotransmitter levels and affect neuronal function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxic effects at higher concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, in zebrafish models, certain derivatives of this compound have shown strong potency in inhibiting acetylcholinesterase, with activities higher than or close to donepezil, a known cholinesterase inhibitor . At higher doses, these compounds can exhibit cytotoxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as quinoline-4-carboxylate 2-oxidoreductase, which catalyzes its oxidation . These interactions can affect metabolic flux and alter metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biochemical effects. It can be transported via specific transporters or binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

2-oxo-1H-quinazoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4H,(H,12,13)(H,10,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRRYHBZGAQICA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337340 |

Source

|

| Record name | 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99066-77-0 |

Source

|

| Record name | 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.